Cas no 1805398-38-2 (Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate)
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate
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- Inchi: 1S/C10H10ClF2NO3/c1-2-17-10(16)5-4-14-6(3-11)8(15)7(5)9(12)13/h4,9,15H,2-3H2,1H3
- InChI Key: DRUGNXYAYQDMFB-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C(F)F)C(C(=O)OCC)=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 1.8
- Topological Polar Surface Area: 59.4
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024830-250mg |
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1805398-38-2 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029024830-500mg |
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1805398-38-2 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029024830-1g |
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1805398-38-2 | 95% | 1g |
$2,952.90 | 2022-04-01 |
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate (CAS No. 1805398-38-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate, identified by its CAS number 1805398-38-2, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the synthesis of novel therapeutic agents. The presence of both chloromethyl and difluoromethyl substituents makes it a valuable building block for medicinal chemists seeking to develop compounds with enhanced biological activity and metabolic stability.
The structural features of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate contribute to its versatility in synthetic chemistry. The chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. Meanwhile, the difluoromethyl moiety is known to improve lipophilicity and metabolic resistance, which are crucial factors in drug design. These attributes make the compound an attractive candidate for the development of next-generation pharmaceuticals.
In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their wide range of biological activities. Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate has been explored in several research studies as a precursor for more complex molecules. For instance, its application in the synthesis of kinase inhibitors has shown promising results. Kinase enzymes are pivotal targets in cancer therapy, and inhibitors of these enzymes have revolutionized the treatment of various malignancies. The compound's ability to serve as a scaffold for designing kinase inhibitors underscores its importance in drug discovery.
The use of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate extends beyond kinase inhibition. It has also been utilized in the development of compounds with anti-inflammatory and antimicrobial properties. The hydroxypyridine core is a common motif in many bioactive molecules, and modifications at the 2-, 4-, and 5-positions can significantly alter the pharmacological profile of the resulting compounds. This flexibility makes Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate a valuable asset in medicinal chemistry.
The synthesis of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-5-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of the chloromethyl and difluoromethyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methodologies underscore the compound's compatibility with modern synthetic strategies.
The pharmacological potential of Ethyl 2-(chloromethyl)-4-(difluoromethyl strong >)-3-hydroxypyridine-5-carboxylate has been further explored through computational studies and experimental evaluations. Molecular modeling techniques have been used to predict how this compound might interact with biological targets, providing insights into its mechanism of action. Additionally, in vitro assays have been conducted to assess its activity against various disease-related pathways. These studies have revealed that derivatives of this compound exhibit significant promise as therapeutic agents.
The future prospects for Ethyl 2-(
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